molecular formula C12H14BF3O2 B2534151 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane CAS No. 1689529-59-6

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane

Cat. No. B2534151
CAS RN: 1689529-59-6
M. Wt: 258.05
InChI Key: YVQGFNPGCBWGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane” is an organoboron compound . It has a molecular formula of C12H14BF3O2 and a molecular weight of 258.04 .

Scientific Research Applications

Synthesis and Material Applications

  • A study by Das et al. (2015) involved synthesizing novel derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds were used in synthesizing boron-capped polyenes, potentially applicable in new materials for LCD technology and possibly in therapies for neurodegenerative diseases (Das et al., 2015).

Chemical Synthesis Techniques

  • Fandrick et al. (2012) described a scalable process for preparing a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its role in efficient chemical synthesis (Fandrick et al., 2012).

Drug Synthesis

  • Büttner et al. (2007) reported the development of a new building block, a variant of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for synthesizing biologically active silicon-based drugs, demonstrating its application in the synthesis of disila-bexarotene, a retinoid agonist (Büttner et al., 2007).

Biochemical Applications

  • A study by Das et al. (2011) focused on synthesizing derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for potential application in lipid-lowering drugs (Das et al., 2011).

Electrochemistry

  • Tanigawa et al. (2016) studied the electrochemical properties of sulfur-containing organoboron compounds including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, indicating their potential application in electrochemical synthesis and reactions (Tanigawa et al., 2016).

Organic Synthesis

  • Spencer et al. (2002) synthesized derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, investigating their inhibitory activity against serine proteases, suggesting applications in organic synthesis and potential therapeutic uses (Spencer et al., 2002).

Chemical Reactivity Studies

  • Research by Shimizu et al. (2010) explored the reactivity of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis, demonstrating their utility in synthesizing delta-hydroxyesters (Shimizu et al., 2010).

Polymer Synthesis

  • Yokozawa et al. (2011) investigated the polymerization of a monomer derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, contributing to the field of precision polymer synthesis, particularly in the production of poly(3-hexylthiophene) for electronic applications (Yokozawa et al., 2011).

Safety and Hazards

This compound is classified as a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQGFNPGCBWGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane

CAS RN

1689529-59-6
Record name 4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.